1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea

Description

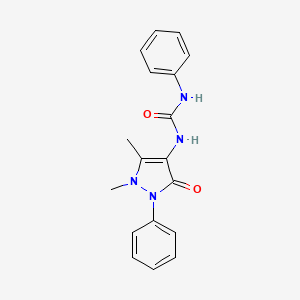

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea is a pyrazolone-derived compound synthesized via condensation reactions involving 4-aminoantipyrine derivatives. Its structure features a pyrazolone ring substituted with methyl and phenyl groups at positions 1 and 2, respectively, and a urea moiety at position 4 . This compound has demonstrated significant anti-inflammatory, analgesic, and anticancer activities in preclinical studies, with molecular docking analyses suggesting interactions with cyclooxygenase (COX) enzymes and apoptosis-related proteins .

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDYKXPQKDDFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031486 | |

| Record name | 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51944-15-1 | |

| Record name | 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19N3O2

- Molecular Weight : 305.36 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation and inflammation.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

-

Study on MCF7 Cells :

- Researchers reported that the compound induced apoptosis in MCF7 breast cancer cells, with a notable increase in caspase activity, indicating a potential pathway for anticancer activity.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.

-

Synergistic Effects :

- Combination therapy studies indicated that when used alongside established chemotherapeutics, this compound enhanced the overall efficacy of treatment regimens against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Key Findings:

Structural-Activity Relationships :

- Urea/Thiourea Moieties : The target compound’s urea group enhances anti-inflammatory activity compared to thiourea analogs (e.g., compound 15 ), which show reduced solubility and bioavailability .

- Heterocyclic Fusion : Pyrimidine- or oxadiazole-fused derivatives (e.g., compound 16 , HOPA ) exhibit dual functionality (enzyme inhibition and fluorescence) but require complex synthetic routes .

- Electron-Withdrawing Groups : Bromine or carbonitrile substituents (e.g., compound 13 ) improve anticancer potency by enhancing DNA intercalation .

Biological Efficacy :

- The target compound’s IC50 of 18 µM against MCF7 cells is outperformed by bromophenyl-pyrimidine derivative 13 (IC50: 12 µM), highlighting the role of halogenation in cytotoxicity .

- IR-01 shows unique synergy with chemotherapeutics, reducing required doses of doxorubicin by 40% in murine models .

Synthetic Challenges :

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrazolone derivatives. For example, pyrazolone intermediates (e.g., 4-aminoantipyrine analogs) can react with phenylurea precursors under reflux in ethanol or acetonitrile. Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and purification via recrystallization using ethanol/water mixtures. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for its characterization?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters to report:

- Space group : Typically monoclinic (e.g., P2₁/c).

- Bond lengths/angles : For example, C–N bonds in the pyrazolone ring average 1.33–1.37 Å, with N–C–O angles near 123° .

- Torsional angles : Critical for assessing planarity of the phenylurea moiety (e.g., C8–N3–C9–O1 torsion ≈ −154° ).

- Disorder analysis : Solvent or counterion positions must be resolved (e.g., bromide ions in hydrated forms ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of pyrazolone derivatives like this compound?

- Answer : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. phenyl groups) or stereoelectronic effects. Systematic approaches include:

- Comparative SAR studies : Test analogs with modified substituents (e.g., halogenation at the phenyl ring ).

- Computational modeling : Density Functional Theory (DFT) to predict electron density distributions and binding affinities.

- In vitro assays : Use standardized cell lines (e.g., COX-2 inhibition for anti-inflammatory activity ).

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Answer : Adopt frameworks from environmental chemistry projects like INCHEMBIOL :

- Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask or HPLC methods.

- Phase 2 : Biodegradation assays under aerobic/anaerobic conditions (OECD 301/311 guidelines).

- Phase 3 : Ecotoxicity testing using Daphnia magna (LC50) or algal growth inhibition (OECD 201/202).

Q. What advanced spectroscopic techniques are suitable for analyzing degradation products of this compound under oxidative stress?

- Answer :

- LC-QTOF-MS : For high-resolution identification of degradation byproducts (e.g., hydroxylated or dimerized species).

- EPR Spectroscopy : Detect radical intermediates during photolysis or ozonation.

- In situ FTIR : Monitor real-time bond cleavage (e.g., C=O or N–H groups) under UV irradiation .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of analogs with bulky substituents?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (20–40 minutes) and improves yields by 15–30% .

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to aryl groups .

- Solvent selection : Switch to DMF or DMSO for better solubility of hydrophobic intermediates .

Q. What statistical designs are optimal for multi-variable optimization in formulation studies?

- Answer : Use factorial designs (e.g., 2³ or 3³) to evaluate interactions between variables like pH, temperature, and excipient concentration. For example:

| Variable | Low Level | High Level |

|---|---|---|

| pH | 6.0 | 8.0 |

| Temp (°C) | 25 | 45 |

| Excipient (%) | 0.1 | 1.0 |

| ANOVA analysis identifies significant factors (p < 0.05) . |

Data Interpretation Guidelines

Q. How to reconcile conflicting crystallographic data (e.g., R-factor discrepancies)?

- Answer : Cross-validate using:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces).

- Twinning tests : Detect pseudo-symmetry in crystals (e.g., racemic twinning in chiral analogs ).

- Data-to-parameter ratio : Ensure >15:1 to avoid overfitting (e.g., 20.8 in high-quality datasets ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.